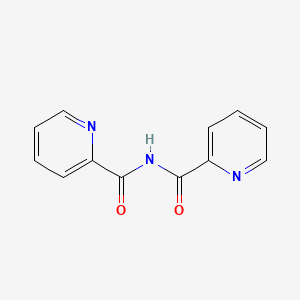
Bis(2-pyridylcarbonyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-pyridylcarbonyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of bis(2-pyridylcarbonyl)amine typically involves the oxidation of ethylbis(2-pyridylmethyl)amine using metal complexes, such as trichloridoruthenium(III). The resulting compound exhibits unique structural properties that make it suitable for various applications.
- Synthesis Method : The oxidation process leads to the formation of a ligand-based product that can interact with metal ions, enhancing its utility in coordination complexes .
- Characterization Techniques : Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry are employed to confirm the structure and properties of this compound and its metal complexes .
Coordination Chemistry
This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
- Metal Complexes : The formation of copper(II) complexes with this compound has been documented, showcasing its potential in catalysis and material science .
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ru(III) | Moderate | Electrocatalysis |
| Ni(II) | High | Anticancer Agents |
Catalytic Applications
The catalytic properties of this compound have been explored in various reactions, including oxidation and reduction processes.
- Oxidation Reactions : Studies have demonstrated that bpca can facilitate the oxidation of alcohols and other substrates in the presence of metal catalysts. For instance, its interaction with ruthenium complexes enhances the efficiency of oxidation reactions by stabilizing reactive intermediates .
- Electrocatalytic Activity : The compound has shown promise in electrocatalytic applications, particularly in fuel cells where efficient electron transfer is crucial .
Biological Applications
Recent research highlights the potential biological applications of this compound and its metal complexes.
- Anticancer Activity : Some studies indicate that copper complexes derived from this compound exhibit significant cytotoxicity against cancer cell lines, suggesting their potential use as therapeutic agents .
- Copper Chelation : The ability of bpca to chelate copper ions positions it as a candidate for treating diseases associated with copper dysregulation, such as Wilson's disease .
Case Study 1: Copper Complexes in Anticancer Research
Research conducted on copper(II) complexes formed with this compound revealed their efficacy against various cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity, demonstrating that these complexes could induce apoptosis in cancer cells more effectively than free copper ions .
Case Study 2: Electrocatalytic Performance
A study investigating the electrocatalytic properties of a ruthenium complex containing this compound showed enhanced performance in oxygen reduction reactions. The findings suggested that the ligand's structural features significantly influence the catalytic activity, making it a valuable component for fuel cell applications .
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
N-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c16-11(9-5-1-3-7-13-9)15-12(17)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) |
Clé InChI |
IZWWLMMXODPJNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC(=O)C2=CC=CC=N2 |
Synonymes |
is(2-pyridylcarbonyl)amine bpcaH cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















